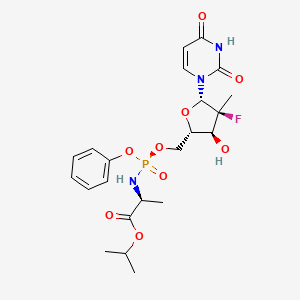
Sofosbuvir impurity D
Übersicht
Beschreibung
Sofosbuvir impurity D: is a byproduct formed during the synthesis of Sofosbuvir, an antiviral medication used to treat hepatitis C. This compound is one of several impurities that can be present in the final product, and its identification and control are crucial for ensuring the safety and efficacy of the medication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Sofosbuvir impurity D involves multiple steps, including the protection and deprotection of hydroxyl groups, and the use of various reagents to achieve the desired chemical transformations. The process typically starts with the grafting of a terminal hydroxyl group of the first compound with a protective group to obtain an intermediate. This intermediate undergoes further transformations, including the addition and removal of protective groups, to finally yield this compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the impurity is produced in sufficient quantities and with the required purity .
Analyse Chemischer Reaktionen
Types of Reactions: : Sofosbuvir impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its formation and subsequent transformations during the synthesis of Sofosbuvir .
Common Reagents and Conditions: : Common reagents used in the synthesis of this compound include protective groups such as tert-butyldimethylsilyloxy, and solvents like dichloromethane, methanol, and ethyl acetate. Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired chemical transformations .
Major Products Formed: : The major products formed from the reactions involving this compound include various intermediates that are further processed to yield the final impurity. These intermediates are characterized and purified to ensure the impurity meets the required specifications .
Wissenschaftliche Forschungsanwendungen
Sofosbuvir impurity D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods, helping to identify and quantify impurities in Sofosbuvir formulations. In biology and medicine, it aids in understanding the pharmacokinetics and pharmacodynamics of Sofosbuvir, contributing to the development of safer and more effective antiviral therapies. Industrially, it is crucial for quality control during the manufacturing process of Sofosbuvir .
Wirkmechanismus
The mechanism of action of Sofosbuvir impurity D is closely related to that of Sofosbuvir. As a nucleotide analog, Sofosbuvir is metabolized into its active form, which inhibits the hepatitis C virus RNA-dependent RNA polymerase (NS5B). This inhibition prevents the replication of the virus. This compound, being a byproduct, does not have a direct therapeutic effect but is important for understanding the overall pharmacological profile of Sofosbuvir .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: : Sofosbuvir impurity D can be compared with other impurities formed during the synthesis of Sofosbuvir, such as impurity A, B, C, E, F, and G. Each impurity has unique chemical properties and formation pathways, making them distinct from one another .
List of Similar Compounds
- Sofosbuvir impurity A
- Sofosbuvir impurity B
- Sofosbuvir impurity C
- Sofosbuvir impurity E
- Sofosbuvir impurity F
- Sofosbuvir impurity G
This compound is unique in its specific formation pathway and chemical structure, which distinguishes it from other impurities .
Eigenschaften
Molekularformel |
C22H29FN3O9P |
|---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1 |
InChI-Schlüssel |
TTZHDVOVKQGIBA-BETQXWJISA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Isomerische SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride](/img/structure/B1150326.png)
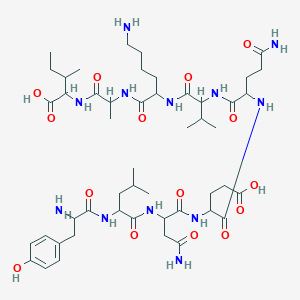

![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)
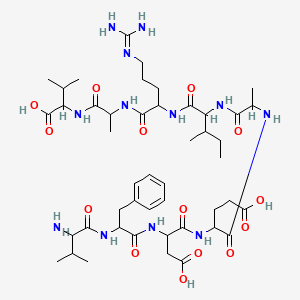
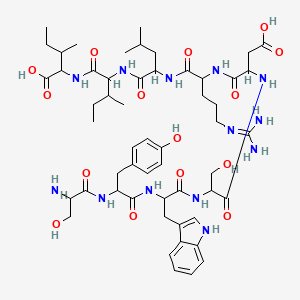
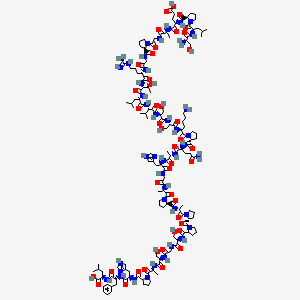
![(4S)-4-[[1-[(2S)-2-[[(2S,3S)-2-[[1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2R)-3-carboxy-1-[2-[(1,4-diamino-1,4-dioxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1150340.png)

